molecular formula C22H21N3O5S B3653118 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No.: B3653118
M. Wt: 439.5 g/mol
InChI Key: UWZRWQJLMMHNOS-UHFFFAOYSA-N
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Description

The compound “2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs due to its bioactive properties . The molecule also has a methoxyphenyl group, which can contribute to the overall polarity and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study to reference, I can’t provide a detailed analysis of its structure .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to predict its reactivity or the types of chemical reactions it might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its polarity, solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with biological systems. Benzamides are known to have various biological activities, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data or studies, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-30-20-14-8-7-13-19(20)25(31(28,29)16-9-3-2-4-10-16)15-21(26)24-18-12-6-5-11-17(18)22(23)27/h2-14H,15H2,1H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZRWQJLMMHNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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